

Primary Industrial Production Processes

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Compound Focus: Isononyl alcohol

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Isononyl alcohol (INA) is predominantly produced on an industrial scale through petrochemical processes. The core reaction involves the **hydroformylation (oxo synthesis)** of octene feedstocks, followed by hydrogenation [1] [2] [3].

The table below summarizes the two main industrial pathways for producing the necessary octene feedstocks.

Process Name	Key Feedstock	Core Reaction	Key Characteristic	Notable Producers/Technologies
C4 Chemicals Process [4]	Butenes	Dimerization of butenes to form octenes [1] [2]	Uses C4 hydrocarbon stream from naphtha cracking	
ExxonMobil Process [1]	Propylene, Butenes, or Pentenes	Dimerization and co-dimerization	Flexible feedstock; proprietary technology	ExxonMobil [1]

The global production landscape reflects the use of these different processes, with key regional players and recent technological developments focusing on sustainability and efficiency [1] [3].

Aspect	Details
Global Leaders	ExxonMobil, BASF, Dow, Evonik Oxeno, Eastman [4] [1] [3]
Regional Production Hubs	China, Germany, Japan [3]
Recent Innovations	Bio-based INA variants, advanced catalyst systems for higher efficiency (e.g., 14% reaction efficiency improvement) [3]

Detailed Experimental Protocol: Prins Reaction Method

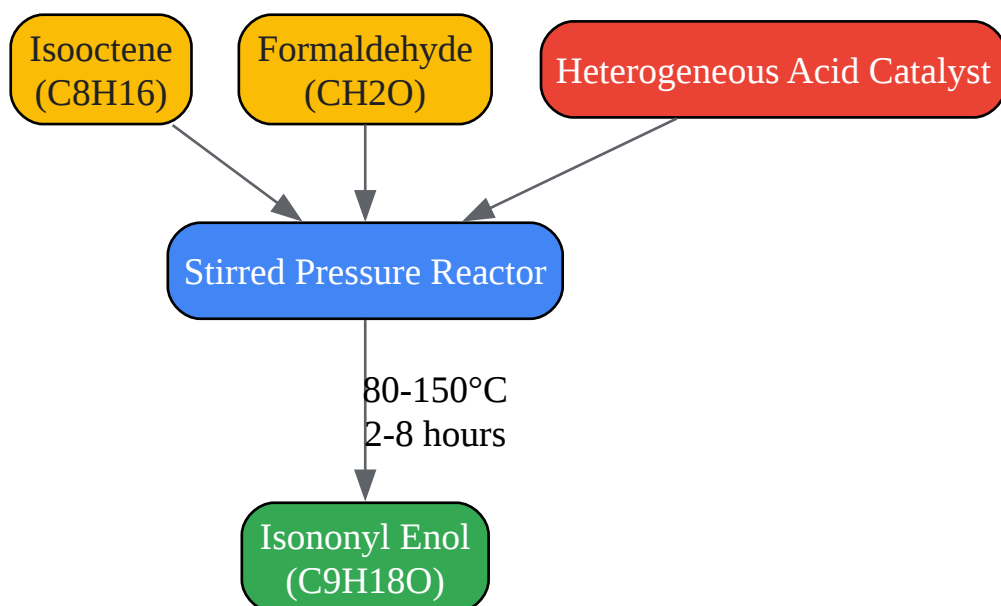
For a more detailed, laboratory-style protocol, a Chinese patent (CN111995496A) outlines an alternative synthesis route using the **Prins reaction** [5]. This method involves reacting isooctene with formaldehyde.

Primary Reaction: Prins Reaction of Isooctene and Formaldehyde

- **Objective:** To synthesize isononyl enol from diisobutylene (isooctene) and formaldehyde.
- **Raw Materials:**
 - Diisobutylene (isooctene)
 - Formaldehyde (can be from paraformaldehyde or formalin solution)
 - Catalyst: **Heterogeneous acid catalyst** (e.g., molecular sieve, aluminum phosphate, phosphoric acid on a carrier, or Lewis acids like zinc chloride) [5].
- **Apparatus:**
 - Stirred pressure reactor equipped with temperature control and a reflux condenser.
- **Procedure:**
 - Charge the reactor with isooctene, formaldehyde, and the solid acid catalyst. The patent example uses a **molar ratio of isooctene to formaldehyde of 1:1.5 to 1:4** [5].
 - Purge the reactor with an inert gas (e.g., Nitrogen or Argon) to create an oxygen-free atmosphere.
 - Heat the reaction mixture to a temperature between **80°C and 150°C** with continuous stirring.
 - Maintain the reaction for a period of **2 to 8 hours** under autogenous pressure.
 - After the reaction time, cool the mixture to room temperature.
 - Separate the catalyst from the reaction product mixture via filtration.

- The resulting organic phase is a mixture containing the target product, **isononyl enol**, along with water and unreacted materials [5].

The following diagram illustrates the core chemical pathway and setup for this Prins reaction step:



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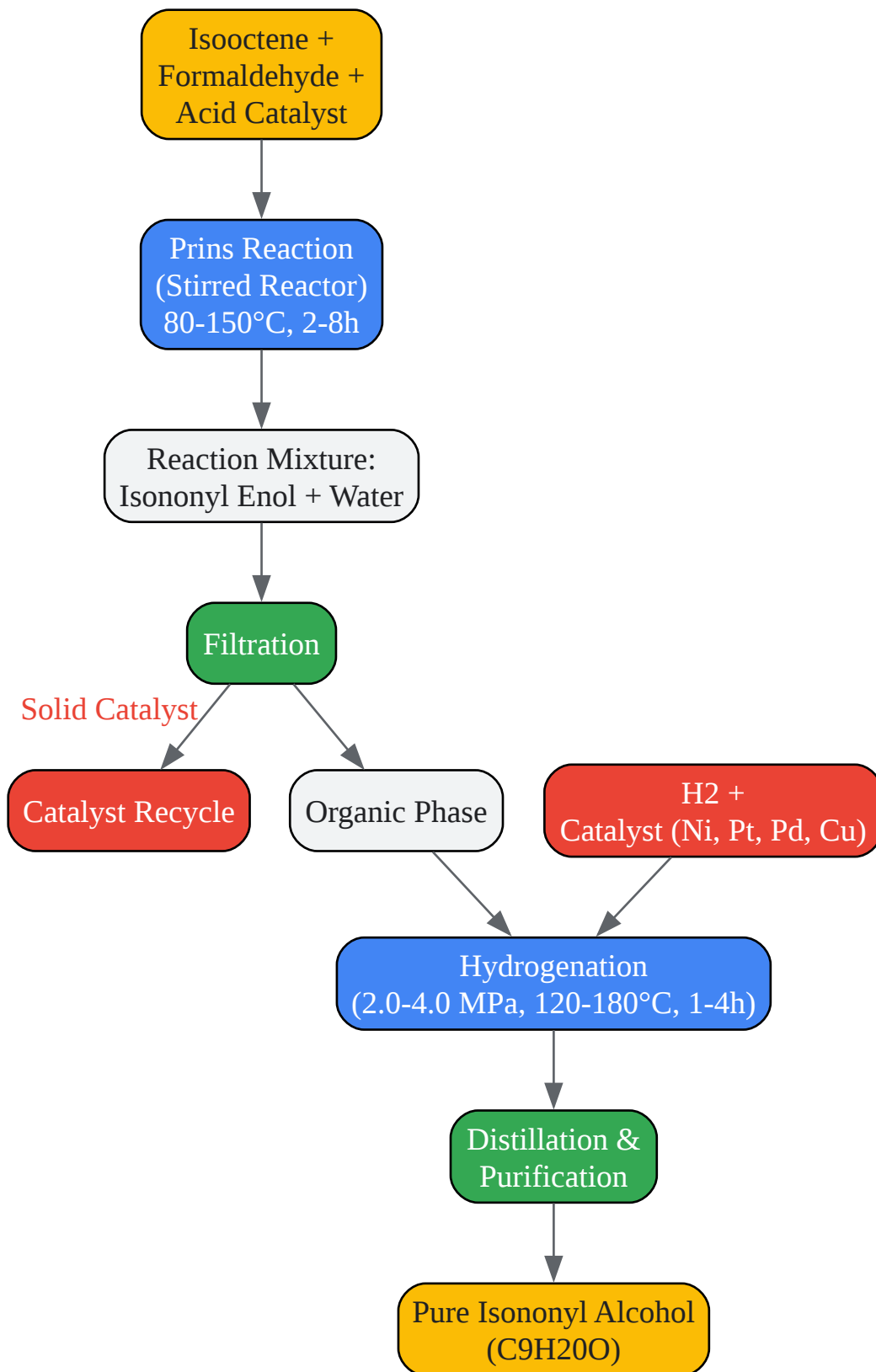
Schematic of the Prins Reaction for Isononyl Enol Synthesis

Downstream Processing: Hydrogenation to Isononyl Alcohol

- **Objective:** To hydrogenate the intermediate isononyl enol into saturated **isononyl alcohol**.
- **Materials:**
 - Reaction product from the previous step (containing isononyl enol).
 - Hydrogen gas (H₂).
 - Hydrogenation catalyst (e.g., **Nickel, Platinum, Palladium, or Copper-based catalysts**) [5].
- **Apparatus:**
 - A separate hydrogenation reactor.
- **Procedure:**
 - Transfer the reaction product mixture (containing isononyl enol) to the hydrogenation reactor.
 - Add the hydrogenation catalyst.
 - Introduce Hydrogen gas into the reactor and maintain a pressure between **2.0 MPa and 4.0 MPa**.

- Heat the system to a temperature between **120°C and 180°C** for **1 to 4 hours** to complete the hydrogenation.
- After cooling, the crude **isononyl alcohol** is separated and purified through **distillation** to achieve the desired purity [5].

The complete workflow from the initial reaction to the final product is shown below:



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Workflow for the Synthesis and Purification of **Isononyl Alcohol**

Key Process Parameters and Considerations

For researchers aiming to replicate or adapt this protocol, the patent emphasizes several critical parameters:

- **Catalyst Selection:** The choice of acid catalyst for the Prins reaction is crucial for yield and efficiency. Heterogeneous catalysts (like molecular sieves) are preferred as they can be easily separated and potentially recycled [5].
- **Process Optimization:**
 - **Reaction Atmosphere:** Conducting the Prins reaction under an inert atmosphere (Nitrogen/Argon) is essential to prevent unwanted side reactions like oxidation [5].
 - **Recycling:** The process design includes steps for recycling unreacted raw materials (isooctene and formaldehyde) from the reaction mixture back to the initial stage, improving atom economy and reducing waste [5].

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